

# Theophylline EP Impurity C (CAS: 7597-60-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Theophylline EP impurity C |           |
| Cat. No.:            | B195704                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stringent quality control of pharmaceutical preparations is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides an in-depth overview of **Theophylline EP Impurity C**, a specified impurity in the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory aspects of theophylline-based pharmaceuticals.

**Theophylline EP Impurity C**, chemically identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is also known as Caffeine EP Impurity B and Theophylline Related Compound C.[1] Its presence and concentration in the active pharmaceutical ingredient (API) and final drug product are critical quality attributes that must be carefully monitored and controlled.

# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Theophylline EP Impurity C** is presented in the table below. This information is crucial for the development of analytical methods for its identification and quantification.



| Property          | Value                                                                        | Reference |
|-------------------|------------------------------------------------------------------------------|-----------|
| Chemical Name     | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | [2]       |
| CAS Number        | 7597-60-6                                                                    | [2]       |
| Molecular Formula | С7Н10N4О3                                                                    | [2]       |
| Molecular Weight  | 198.18 g/mol                                                                 | [2]       |
| Synonyms          | Caffeine EP Impurity B, Theophylline Related Compound C                      | [1][2]    |
| Appearance        | Off-White Powder (typical)                                                   |           |

## **Synthesis**

While specific, detailed synthesis protocols for **Theophylline EP Impurity C** are not widely published in peer-reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds and general organic chemistry principles. A potential pathway involves the formylation of 5,6-diamino-1,3-dimethyluracil.

#### **Postulated Synthesis Workflow**



Click to download full resolution via product page



Caption: Postulated synthesis workflow for Theophylline EP Impurity C.

#### **Experimental Protocol (Hypothetical)**

A potential laboratory-scale synthesis could be adapted from the preparation of N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[3]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole
  of 5,6-diamino-1,3-dimethyluracil with an excess of a suitable formylating agent, such as
  90% formic acid.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture and dilute it with water to precipitate the product.
- Purification: Filter the crude product and purify it by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain **Theophylline EP Impurity C**.

### **Analytical Characterization**

The identification and quantification of **Theophylline EP Impurity C** are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Spectroscopic methods are used for structural confirmation. While specific spectral data for this impurity is often proprietary and provided with the purchase of a reference standard,[2][4] general methodologies are outlined below.

# **High-Performance Liquid Chromatography (HPLC)**

A validated, stability-indicating HPLC method is essential for the accurate quantification of **Theophylline EP Impurity C**.



| Parameter        | Typical Value                                                                                                               |
|------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Column           | C18 (e.g., 250 mm x 4.6 mm, 5 μm)                                                                                           |
| Mobile Phase     | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection        | UV at approximately 272 nm                                                                                                  |
| Flow Rate        | 1.0 - 2.0 mL/min                                                                                                            |
| Injection Volume | 10 - 20 μL                                                                                                                  |

- Standard Preparation: Prepare a stock solution of **Theophylline EP Impurity C** reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.
- Sample Preparation: Accurately weigh and dissolve the theophylline API or drug product in the diluent to a known concentration.
- Chromatography: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peak corresponding to Theophylline EP Impurity C in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the working standards.





Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of Theophylline EP Impurity C.

# **Spectroscopic Characterization**

The structural elucidation of **Theophylline EP Impurity C** is confirmed using various spectroscopic techniques.



| Technique                  | Expected Observations                                                                     |
|----------------------------|-------------------------------------------------------------------------------------------|
| ¹H NMR                     | Signals corresponding to the N-methyl protons, the formyl proton, and the amino protons.  |
| <sup>13</sup> C NMR        | Resonances for the carbonyl carbons, the pyrimidine ring carbons, and the methyl carbons. |
| Mass Spectrometry (MS)     | A molecular ion peak corresponding to the molecular weight of 198.18 g/mol .              |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H, C=O, and C-N functional groups.                   |

# **Regulatory Context and Impurity Limits**

The control of impurities in pharmaceutical products is a critical aspect of regulatory compliance. The European Pharmacopoeia provides guidelines for the limits of impurities in theophylline.

According to the European Pharmacopoeia, for the ophylline, the limit for any other specified impurity (which would include Impurity C) is typically not more than 0.1%.[5] The total of all impurities should not exceed a certain percentage, often 0.5%.[5] It is important to consult the current version of the European Pharmacopoeia for the most up-to-date specifications.

### **Toxicological Profile**

Specific toxicological data for **Theophylline EP Impurity C** is not readily available in the public domain. The toxicological assessment of pharmaceutical impurities is a complex process that often involves a combination of literature review, computational toxicology (in silico analysis), and, if necessary, in vitro or in vivo studies. Given the structural similarity to theophylline and other pyrimidine derivatives, a preliminary assessment would consider the potential for similar toxicological endpoints. However, without specific data, a definitive toxicological profile cannot be established. The general principle in pharmaceutical development is to keep impurities at the lowest possible levels.



#### **Biological Activity and Signaling Pathways**

The biological activity of **Theophylline EP Impurity C** has been anecdotally described as having "anti-bronchial smooth muscle spasm activity".[6] However, detailed pharmacological studies to confirm this and elucidate the mechanism of action are lacking in publicly accessible literature.

The parent compound, theophylline, is known to exert its therapeutic effects through two primary mechanisms:

- Inhibition of Phosphodiesterases (PDEs): Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation, including in the bronchi.[7][8]
- Antagonism of Adenosine Receptors: Theophylline blocks adenosine receptors, which can also contribute to its effects on smooth muscle and inflammation.[7][9]

Given its structural similarity to theophylline, it is plausible that **Theophylline EP Impurity C** could interact with these same signaling pathways. However, the potency and selectivity of this impurity for PDEs and adenosine receptors are unknown. Structure-activity relationship studies of xanthine analogues suggest that modifications to the xanthine core can significantly alter their affinity and activity at these targets.[7][9]

#### **Potential Signaling Pathway Interactions**







Click to download full resolution via product page

Caption: Postulated signaling pathways potentially affected by **Theophylline EP Impurity C**.

#### Conclusion

**Theophylline EP Impurity C** is a critical process-related impurity that requires careful control and monitoring in the manufacturing of theophylline-containing drug products. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and general analytical methodologies for its characterization and quantification. While direct and detailed experimental data on its synthesis, spectroscopy, toxicology, and



pharmacology are not extensively available in the public domain, this guide serves as a foundational resource for professionals in the pharmaceutical industry. Adherence to pharmacopoeial limits and the use of validated analytical methods are essential to ensure the quality, safety, and efficacy of theophylline medications. Further research into the specific biological and toxicological profile of **Theophylline EP Impurity C** would be beneficial for a more complete understanding of its potential impact.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theophylline EP Impurity C (Theophylline-Ethylenediamine EP Impurity C, Caffeine EP Impurity B) | CAS Number 7597-60-6 [klivon.com]
- 3. prepchem.com [prepchem.com]
- 4. Theophylline EP Impurity C | CAS No- 7597-60-6 | Simson Pharma Limited [simsonpharma.com]
- 5. drugfuture.com [drugfuture.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibition and theophylline PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theophylline EP Impurity C (CAS: 7597-60-6): A
  Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b195704#theophylline-ep-impurity-c-cas-number-7597-60-6]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com